

PIK-75 colony formation reduction vs controls

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Compound Focus: **Pik-75**

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Colony Formation Reduction by **PIK-75**

Cancer Type	Cell Line/Model	Experimental Finding	Citation
Pancreatic Cancer	MIA PaCa-2 and AsPC-1	PIK-75 reduced colony formation in a dose-dependent manner. [1]	[1]
Bladder Cancer	Cell lines and patient-derived organoids	Identified via molecular docking; experiments validated its biological effects, including reduced cell proliferation and colony formation. [2] [3]	[2] [3]
Gastric Adenocarcinoma	UWG02CTC (CTC line)	PIK-75 exhibited high potency with an IC50 of 37.0 ± 11.1 nM in 2D culture. [4]	[4]

Detailed Experimental Context and Protocols

The data in the table is derived from standardized colony formation assays. Here is a deeper look at the methodologies and contexts:

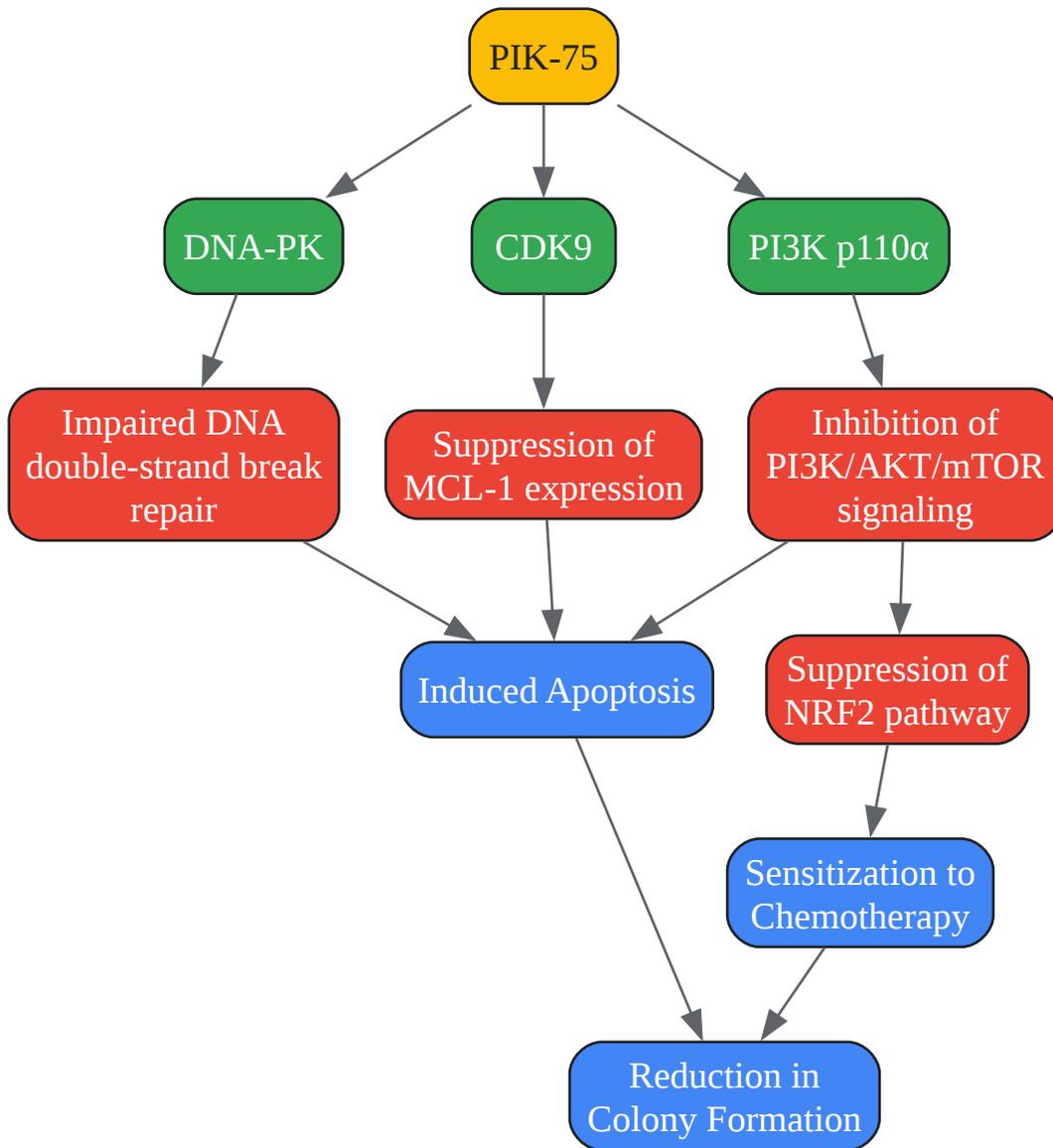
- Pancreatic Cancer Study:** Researchers treated MIA PaCa-2 and AsPC-1 human pancreatic cancer cells with various concentrations of **PIK-75**. After 24 hours of treatment, the cells were re-seeded at a low density and allowed to grow for 14 days. The resulting colonies were stained and counted,

confirming that **PIK-75** treatment significantly reduced the number of colonies compared to untreated controls. [1]

- **Bladder Cancer Research:** In this study, **PIK-75** was first identified as a potential therapeutic through computational molecular docking against a key gene (*RAC3*). Subsequent *in vitro* experiments on bladder cancer cell lines and more complex, patient-derived 3D organoids validated that **PIK-75** effectively reduced cell viability and colony-forming capability. [2] [3]
- **Gastric Cancer Analysis:** The high potency of **PIK-75** (IC₅₀ of 37 nM) was demonstrated in a unique circulating tumor cell (CTC) line derived from a metastatic gastric adenocarcinoma patient. This suggests effectiveness even in aggressive, disseminated cancer cells. [4]

Mechanism of Action and Wider Research Context

PIK-75's ability to inhibit colony formation is closely linked to its mechanism of action as a targeted molecular inhibitor.



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The diagram above shows that **PIK-75** is a multi-target agent. Its primary mechanisms, supported by the search results, include:

- **PI3K p110α Inhibition:** **PIK-75** is a highly selective inhibitor of the p110α subunit of PI3K, a key node in a pro-survival signaling pathway. [5] [4] Inhibiting this pathway leads to reduced cell proliferation and survival.
- **DNA-PK Inhibition:** **PIK-75** potently inhibits DNA-dependent protein kinase (DNA-PK), which is crucial for repairing DNA double-strand breaks. This impairment can lead to genomic instability and cell death. [5]
- **CDK9 Inhibition:** In mantle cell lymphoma research, **PIK-75** was identified as a dual inhibitor of PI3K and CDK9. Inhibiting CDK9 leads to the rapid downregulation of short-lived pro-survival proteins like

MCL-1, which is a known mechanism for overcoming drug resistance. [6]

- **NRF2 Pathway Suppression:** In pancreatic cancer, **PIK-75** was shown to reduce the protein levels and activity of NRF2, a master regulator of cellular stress and drug resistance. By suppressing the NRF2 pathway, **PIK-75** augments the efficacy of chemotherapy drugs like gemcitabine. [1]

Key Research Implications

- **Synergistic Potential:** Research in pancreatic cancer shows that **PIK-75 augments the antitumor effect of gemcitabine** both *in vitro* and *in vivo*, providing a strong rationale for combination therapy. [1]
- **Overcoming Resistance:** Studies in mantle cell lymphoma demonstrate that **PIK-75 can overcome resistance** to the targeted therapy venetoclax, by simultaneously blocking PI3K-AKT signaling and suppressing MCL-1 expression. [6]
- **Research Compound Status:** It is important to note that **PIK-75** is characterized in the literature as an "**investigational drug**" and is typically used as a **tool compound** for preclinical research to probe PI3K and DNA-PK biology. [5] [4] [7]

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